2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
描述
Historical Development of Spirocyclic Compounds
The study of spirocyclic compounds began with Adolf von Baeyer’s pioneering work in 1900, when he established foundational nomenclature principles for bicyclic systems sharing a single atom. His classification system, later refined by the International Union of Pure and Applied Chemistry (IUPAC), introduced the term "spiro" to describe molecules where two rings connect via one common atom, typically a quaternary carbon. Early examples, such as spiropentadiene and spiro[5.5]undecane, demonstrated the structural uniqueness of these systems, characterized by perpendicular ring orientations and reduced conformational flexibility.
By the mid-20th century, advancements in synthetic organic chemistry enabled the creation of heterocyclic spiro compounds, incorporating nitrogen, oxygen, or sulfur atoms. These developments expanded applications in pharmaceuticals, exemplified by the commercial diuretic spironolactone. The rigid three-dimensional geometry of spiro scaffolds became particularly valuable in drug design, as it enhanced binding selectivity and metabolic stability.
Classification and Significance of the 2,6-Diazaspiro[3.4]octane Scaffold
The 2,6-diazaspiro[3.4]octane scaffold represents a heterocyclic spiro system featuring two nitrogen atoms within an eight-membered bicyclic structure. Its classification follows IUPAC guidelines, where the numbering starts at the spiro atom and proceeds through the smaller ring first. This scaffold’s significance lies in its:
- Structural rigidity : Reduces conformational entropy, improving target-binding affinity.
- Synthetic versatility : Allows functionalization at multiple positions, including the benzyl, tert-butyl, and ethyl carboxylate groups.
- Drug discovery potential : Serves as a core structure in antimalarial, antitubercular, and anticancer agents.
Recent studies highlight its role in modulating protein-protein interactions and enzyme inhibition, particularly in infectious diseases. For example, derivatives bearing nitrofuran groups exhibit nanomolar activity against Mycobacterium tuberculosis by targeting reductases and disrupting metabolic pathways.
Molecular Identity and Nomenclature of 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
The compound’s IUPAC name, This compound , reflects its structural features (Figure 1):
- Spiro core : A bicyclic system with a five-membered ring (3 carbons + 1 spiro atom) fused to a four-membered ring (4 carbons).
- Substituents :
- tert-Butyl carboxylate at position 2.
- Ethyl carboxylate at position 8.
- Benzyl group at position 6.
The numbering begins at the spiro atom (position 1), with the smaller ring (three-membered) prioritized. The "diazaspiro" designation indicates two nitrogen atoms within the bicyclic system, located at positions 2 and 6.
| Structural Feature | Position | Functional Group |
|---|---|---|
| Spiro atom | 1 | Quaternary carbon |
| Nitrogen atoms | 2, 6 | Part of the bicyclic framework |
| Benzyl substituent | 6 | -CH2C6H5 |
| Carboxylate groups | 2, 8 | tert-butyl and ethyl esters |
Overview of Related Diazaspiro Compounds in Chemical Research
Diazaspiro scaffolds are widely explored for their pharmacological potential. Key examples include:
These compounds leverage the scaffold’s rigidity to improve binding kinetics and solubility. For instance, fluoroquinolone derivatives incorporating diazaspiro[3.4]octane exhibit broad-spectrum antibacterial activity by inhibiting DNA gyrase. Similarly, spirocyclic prolines derived from similar frameworks show promise in treating respiratory syncytial virus infections.
属性
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 7-benzyl-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-5-26-18(24)17-12-22(11-16-9-7-6-8-10-16)13-21(17)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUDCLUSLCNCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3One common synthetic route involves the reaction of appropriate amines with di-tert-butyl dicarbonate (Boc2O) to protect the amine groups, followed by cyclization and subsequent deprotection steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
科学研究应用
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
作用机制
The mechanism of action of 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Structural Variations and Substituent Effects
The following table highlights critical structural differences and their implications:
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases logP compared to hydroxyl- or sulfone-containing analogs .
- Solubility : Sulfone and hydroxymethyl derivatives exhibit better aqueous solubility (e.g., 5-thia analog: ~10 mg/mL in PBS) .
- Stability : The tert-butyl ester in the target compound enhances hydrolytic stability relative to methyl esters .
Research Implications
The tert-butyl and benzyl groups in the target compound balance lipophilicity and metabolic stability, making it superior for antitubercular applications. However, analogs with polar substituents (e.g., sulfone, hydroxymethyl) are better suited for targets requiring aqueous compatibility .
生物活性
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate is a complex organic compound with the molecular formula C21H30N2O4 and a molecular weight of approximately 374.47 g/mol. Its unique spirocyclic structure, which includes nitrogen atoms in a bicyclic framework, positions it as a candidate for various biological applications, particularly in medicinal chemistry.
The compound features several functional groups that contribute to its chemical reactivity and biological activity. The presence of tert-butyl and ethyl substituents, along with a benzyl group, enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, which may lead to the inhibition or activation of various biological pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the antitubercular properties of structurally similar diazaspiro compounds. For instance, a compound derived from the diazaspiro framework displayed significant inhibitory effects on Mycobacterium tuberculosis, indicating that modifications in the spirocyclic structure could enhance antimicrobial potency .
- Enzyme Inhibition : The compound's spirocyclic nature suggests potential as an enzyme inhibitor. In related studies, diazaspiro compounds have been shown to inhibit enzymes involved in bacterial metabolism and replication pathways, making them valuable in drug design for infectious diseases .
- Pharmacological Applications : Compounds similar to this compound have been explored for their roles in cancer therapy and neuroprotection due to their ability to modulate signaling pathways associated with disease progression .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to the diazaspiro framework:
| Compound Name | Activity Type | MIC (μg/mL) | Notable Features |
|---|---|---|---|
| Compound A | Antitubercular | 0.016 | Strong activity against M. tuberculosis |
| Compound B | Enzyme Inhibitor | Varies | Effective against bacterial enzymes |
| Compound C | Cancer Therapy | Varies | Modulates pathways involved in tumor growth |
常见问题
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate, and how can they be methodologically addressed?
- Answer : The spirocyclic core and stereochemical control pose significant challenges. A validated approach involves using tert-butyl 3-oxazetidine-1-carboxylate as a starting material, followed by sequential alkylation and benzylation steps. Sodium hydride (NaH) in THF is critical for deprotonation, while triethylphosphonoacetate facilitates the formation of the spirocyclic intermediate. Purification via column chromatography (0→10% ethyl acetate in hexane) yields the compound in high purity (92%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what specific spectral markers should researchers prioritize?
- Answer : Use NMR (300 MHz, CDCl) to identify key signals:
- δ 5.74 (dd, J = 4.5, 2.2 Hz, 1H, spirocyclic CH).
- δ 4.80–4.02 (m, ester and benzyl groups).
- δ 1.45 (s, 9H, tert-butyl group).
LCMS (ESI) confirms molecular weight (m/z 242.3 [M+H]). Cross-validate with NMR and FT-IR for carbonyl stretches (C=O at ~1700 cm) .
Q. How does the tert-butyl group influence the compound’s stability and reactivity in downstream applications?
- Answer : The tert-butyl group enhances steric protection of the adjacent carbonyl, reducing unwanted nucleophilic attacks. It also improves solubility in non-polar solvents, facilitating purification. However, it may hinder crystallization, necessitating alternative strategies like salt formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data when testing this compound’s activity against spirocyclic-targeted enzymes?
- Answer : Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents). Implement orthogonal assays (e.g., fluorescence polarization vs. SPR) and control for spirocyclic ring strain by comparing activity with non-spiro analogs. Use molecular dynamics simulations to assess conformational flexibility under experimental conditions .
Q. What strategies optimize the yield of the spirocyclic intermediate during large-scale synthesis?
- Answer : Key optimizations include:
- Temperature control : Maintain 0°C during NaH-mediated deprotonation to minimize side reactions.
- Solvent selection : Replace THF with acetonitrile for improved solubility of intermediates.
- Catalyst screening : Test LiF or other Lewis acids to accelerate cyclization (yield increased from 85% to 92% in trials) .
Q. How do structural modifications (e.g., replacing benzyl with methyl groups) affect the compound’s pharmacokinetic profile?
- Answer : Benzyl-to-methyl substitution reduces logP (improving aqueous solubility) but may decrease membrane permeability. Use in vitro permeability assays (e.g., Caco-2 monolayers) and compare metabolic stability via liver microsome assays. Computational tools like QSAR can predict ADME trade-offs .
Q. What are the implications of stereochemical impurities in this compound for crystallography-based drug design?
- Answer : Stereochemical errors (>2% impurity) disrupt crystal packing, leading to poorly resolved X-ray structures. Mitigate by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
